molecular formula C12H19NO B182403 5-Benzylamino-1-pentanol CAS No. 2937-99-7

5-Benzylamino-1-pentanol

Cat. No. B182403
CAS RN: 2937-99-7
M. Wt: 193.28 g/mol
InChI Key: YMNRQBMCCMQGSH-UHFFFAOYSA-N
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Description

5-Benzylamino-1-pentanol is a chemical compound with the molecular formula C12H19NO . Its molecular weight is 193.29 . It is a compound that can be used for research and development .


Molecular Structure Analysis

The InChI code for 5-Benzylamino-1-pentanol is 1S/C12H19NO/c14-10-6-2-5-9-13-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Diesel Engine Performance Enhancement

5-Benzylamino-1-pentanol and its derivatives, such as 1-pentanol, have been studied for their potential to enhance diesel engine performance. Research by Yilmaz & Atmanli (2017) demonstrates that blends of diesel and 1-pentanol can modify engine performance characteristics and emissions. They found that adding 1-pentanol to diesel can impact exhaust gas temperature and emissions, although this sometimes results in increased hydrocarbon emissions.

Polymer Actuator Development

1-Pentanol has been investigated for its role in improving polymer actuators. Bay, West, & Skaarup (2002) explored how adding 1-pentanol as a co-surfactant during the polymerization of polypyrrole films significantly increases their linear strain capabilities, which is beneficial for their application in polymer actuators.

Biofuel-Diesel Blend Improvements

The use of 1-pentanol in biofuel-diesel blends has been examined for its potential to enhance biofuel performance in internal combustion engines. Raj et al. (2018) found that minor additions of 1-pentanol to biofuel-diesel blends can improve engine performance and reduce certain emissions, demonstrating its viability as an additive to enhance biofuel efficacy.

Fuel Property Optimization

Research into the fuel properties of 1-pentanol and its blends with diesel has shown promising results for emission reduction and performance enhancement in diesel engines. Santhosh et al. (2020) observed that using 1-pentanol/diesel blends can lead to reductions in NOx emissions and other pollutants, although there is a trade-off in terms of performance metrics like brake specific fuel consumption.

Hydrogen Bonding Studies

The interaction between 1-pentanol and other chemicals through hydrogen bonding has been a subject of study in the field of chemistry. Dharmalingam & Ramachandran (2006) investigated the hydrogen bonding between 1-pentanol and butyl methacrylate, highlighting the significance of solvent effects on hydrogen bond formation, which is crucial in understanding molecular interactions in various solvents.

Biofuel Production

The potential of 1-pentanol and its isomers as biofuels has been explored, particularly in the context of engineered microorganisms. Cann & Liao (2009) discussed the synthesis of pentanol isomers, including 1-pentanol, in engineered microorganisms, highlighting the promise of metabolic engineering in the production of biofuels.

Combustion and Emission Characteristics

Studies on the combustion and emission characteristics of engines fueled with diesel/biodiesel/pentanol blends have shown that pentanol can positively affect engine performance and reduce emissions. Li et al. (2015) found that adding pentanol to diesel and biodiesel fuels improves the combustion efficiency and reduces emissions like soot and nitrogen oxides.

Safety And Hazards

The safety data sheet for 5-Benzylamino-1-pentanol advises to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

5-(benzylamino)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c14-10-6-2-5-9-13-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNRQBMCCMQGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589396
Record name 5-(Benzylamino)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzylamino-1-pentanol

CAS RN

2937-99-7
Record name 5-(Benzylamino)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Benzylamino-1-pentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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